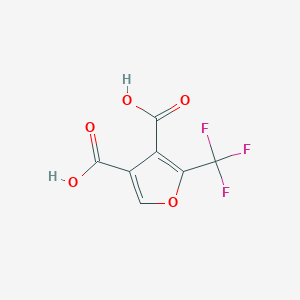

2-(trifluoromethyl)furan-3,4-dicarboxylic Acid

Description

Properties

IUPAC Name |

2-(trifluoromethyl)furan-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O5/c8-7(9,10)4-3(6(13)14)2(1-15-4)5(11)12/h1H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSHGAIMGIZGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(O1)C(F)(F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369590 | |

| Record name | 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91324-01-5 | |

| Record name | 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)furan-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic pathway for 2-(trifluoromethyl)furan-3,4-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in the current literature, this guide outlines a feasible multi-step approach. The proposed synthesis leverages established methodologies for the construction of the furan-3,4-dicarboxylate core, followed by a regioselective trifluoromethylation.

This guide is intended for an audience with a background in organic chemistry. It details experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three main stages:

-

Synthesis of Dimethyl furan-3,4-dicarboxylate: This initial stage focuses on constructing the central furan dicarboxylate scaffold. A reliable method starting from dimethylmaleic anhydride is presented.

-

Regioselective Trifluoromethylation: The second stage involves the introduction of the trifluoromethyl group onto the furan ring at the C2 position. A radical C-H trifluoromethylation is proposed, taking advantage of the inherent reactivity of the furan ring.

-

Hydrolysis to the Dicarboxylic Acid: The final step is the hydrolysis of the diester to yield the target dicarboxylic acid.

The overall proposed synthetic scheme is illustrated below:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols and Data

Step 1: Synthesis of Dimethyl furan-3,4-dicarboxylate

This synthesis is based on the method described by Argade, N. P. et al.[1][2]

1a. Synthesis of 2,3-Bis(bromomethyl)maleic anhydride

-

Protocol: A mixture of dimethylmaleic anhydride and N-bromosuccinimide (NBS) in carbon tetrachloride is refluxed with a catalytic amount of benzoyl peroxide. The reaction is monitored by TLC. After completion, the succinimide is filtered off, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.

1b. Synthesis of Bis(hydroxymethyl)maleic anhydride [1]

-

Protocol: To an ice-cold solution of 4 N aqueous potassium hydroxide (25 mL), add 2,3-bis(bromomethyl)maleic anhydride (5.68 g, 20 mmol). The mixture is stirred at room temperature for 3 hours. The solution is then carefully acidified with 2 N aqueous HCl and saturated with solid NaCl. The aqueous layer is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product.[1]

1c. Synthesis of Dimethyl 2,5-dihydrofuran-3,4-dicarboxylate [1]

-

Protocol: To a solution of bis(hydroxymethyl)maleic anhydride (1.58 g, 10 mmol) and triphenylphosphine (2.88 g, 11 mmol) in THF (20 mL), a solution of diethyl azodicarboxylate (DEAD) (1.92 g, 11 mmol) in THF (10 mL) is added dropwise with continuous stirring at room temperature. The reaction is stirred for an additional 3 hours. The solvent is removed in vacuo, and the residue is taken up in 5% aqueous sodium bicarbonate solution. The aqueous layer is washed with ethyl acetate. Subsequent acidification with 2 N aqueous HCl followed by extraction with ethyl acetate provides 2,5-dihydrofuran-3,4-dicarboxylic acid. The crude diacid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield the dimethyl ester.

1d. Synthesis of Dimethyl furan-3,4-dicarboxylate [1]

-

Protocol: To a solution of dimethyl 2,5-dihydrofuran-3,4-dicarboxylate (744 mg, 4 mmol) in 1,4-dioxane (15 mL), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.724 g, 12 mmol) is added. The reaction mixture is refluxed for 24 hours. The mixture is concentrated in vacuo, and the residue is dissolved in ethyl acetate (30 mL). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. After concentration, the crude product is purified by silica gel column chromatography.[1]

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1a | 2,3-Bis(bromomethyl)maleic anhydride | Dimethylmaleic anhydride | NBS, Benzoyl peroxide | ~85 |

| 1b | Bis(hydroxymethyl)maleic anhydride | 2,3-Bis(bromomethyl)maleic anhydride | aq. KOH | 98[1] |

| 1c | Dimethyl 2,5-dihydrofuran-3,4-dicarboxylate | Bis(hydroxymethyl)maleic anhydride | PPh3, DEAD; then MeOH, H+ | ~80 (over 2 steps) |

| 1d | Dimethyl furan-3,4-dicarboxylate | Dimethyl 2,5-dihydrofuran-3,4-dicarboxylate | DDQ | 84[1] |

Step 2: Regioselective Trifluoromethylation

The proposed method for trifluoromethylation is a direct C-H functionalization using a radical trifluoromethyl source, adapted from the work of Ji, Y., et al. on the trifluoromethylation of heterocycles.[3][4][5]

-

Proposed Protocol: To a solution of dimethyl furan-3,4-dicarboxylate (1 mmol) in a suitable solvent (e.g., a mixture of acetonitrile and water or DMSO), add sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) (2-3 equivalents) and tert-butyl hydroperoxide (t-BuOOH) (2-3 equivalents). The reaction mixture is stirred at room temperature or with gentle heating, and the progress is monitored by GC-MS or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to isolate dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate.

Rationale for Regioselectivity: The C2 and C5 positions of the furan ring are the most electron-rich and thus most susceptible to electrophilic and radical attack.[6] The electron-withdrawing ester groups at C3 and C4 further activate the C2 and C5 positions towards this type of functionalization. Due to the symmetry of the starting material, trifluoromethylation at either the C2 or C5 position will result in the same product.

| Step | Product | Starting Material | Key Reagents | Estimated Yield (%) |

| 2 | Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate | Dimethyl furan-3,4-dicarboxylate | CF3SO2Na, t-BuOOH | 50-70* |

*Yield is an estimation based on similar trifluoromethylation reactions on other electron-rich heterocycles.

Step 3: Hydrolysis to the Dicarboxylic Acid

This is a standard ester hydrolysis procedure.

-

Proposed Protocol: Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate is dissolved in a mixture of methanol and water containing an excess of sodium hydroxide. The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified with concentrated HCl until the pH is approximately 1-2. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

| Step | Product | Starting Material | Reagents | Estimated Yield (%) |

| 3 | This compound | Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate | aq. NaOH, then HCl | >90 |

Logical Relationships and Workflow

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final product.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a viable and logical synthetic route to this compound. While a direct synthesis is not currently documented, the proposed multi-step pathway is based on well-established and reliable chemical transformations. The key steps involve the construction of the furan-3,4-dicarboxylate core followed by a regioselective radical C-H trifluoromethylation. The provided experimental protocols and estimated yields offer a solid starting point for researchers and scientists in the fields of drug discovery and materials science to synthesize this and related trifluoromethylated furan compounds. Further optimization of the trifluoromethylation step may be required to maximize yields for the specific substrate.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)furan-3,4-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid. As a molecule combining the functionalities of a furan dicarboxylic acid with the unique electronic properties of a trifluoromethyl group, this compound represents a novel building block for researchers in medicinal chemistry, materials science, and agrochemicals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds—furan-3,4-dicarboxylic acid and other 2-trifluoromethylated furans—to provide a robust and scientifically grounded perspective. This includes a discussion of its physicochemical properties, proposed synthetic routes, predicted spectroscopic data, and potential applications, offering valuable insights for its synthesis and future investigation.

Introduction: The Strategic Value of Fluorinated Furan Scaffolds

Furan dicarboxylic acids are bio-based platform chemicals with significant potential in the synthesis of polymers, pharmaceuticals, and fine chemicals.[1][2] The rigid furan ring, coupled with the reactive carboxylic acid groups, provides a versatile scaffold for creating complex molecular architectures. The introduction of a trifluoromethyl (-CF3) group onto this scaffold is a strategic design element in modern medicinal and materials chemistry.

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly enhance the therapeutic efficacy and performance characteristics of organic molecules.[1] Specifically, the -CF3 group can:

-

Increase Lipophilicity: Facilitating passage through biological membranes, which is crucial for drug bioavailability.

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, thereby prolonging the in-vivo half-life of a drug.

-

Modulate Acidity and Basicity: The inductive effect of the -CF3 group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Influence Conformation: The steric bulk of the -CF3 group can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.

Therefore, this compound emerges as a compound of significant interest, marrying the renewable furan backbone with the performance-enhancing characteristics of the trifluoromethyl group.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, with comparative data for the parent compound, furan-3,4-dicarboxylic acid.

| Property | Furan-3,4-dicarboxylic acid | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C6H4O5 | C7H3F3O5 | Addition of a CF3 group and removal of a hydrogen. |

| Molecular Weight | 156.09 g/mol [3] | 224.09 g/mol | Calculated based on the molecular formula. |

| Melting Point | ~275-280 °C | >280 °C (with decomposition) | The increased molecular weight and potential for stronger intermolecular interactions due to the -CF3 group would likely increase the melting point. |

| Boiling Point | 372-373 °C (estimated)[4] | >373 °C (estimated) | The trifluoromethyl group would increase the boiling point due to increased molecular weight and polarity. |

| Solubility | Soluble in water and alcohol.[4] | Moderately soluble in water; soluble in polar organic solvents (e.g., alcohols, DMSO, THF). | The lipophilic -CF3 group is expected to decrease water solubility compared to the parent compound. |

| pKa | pKa1 ~3.0, pKa2 ~4.5 (estimated) | pKa1 < 3.0, pKa2 < 4.5 (estimated) | The strong electron-withdrawing -CF3 group will increase the acidity of both carboxylic acid groups. |

Predicted Spectroscopic Data

The following are predicted key features in the spectroscopic analysis of this compound.

-

¹H NMR:

-

A singlet for the remaining furan proton (at the 5-position), likely shifted downfield (> 7.5 ppm) due to the electron-withdrawing effects of the adjacent -CF3 group and the two carboxylic acid groups.

-

A broad singlet for the two acidic protons of the carboxylic acids, typically in the range of 10-13 ppm.

-

-

¹³C NMR:

-

Signals for the two carboxylic acid carbons (~160-170 ppm).

-

Signals for the furan ring carbons, with the carbon bearing the -CF3 group showing a characteristic quartet due to C-F coupling. The chemical shifts of the ring carbons will be influenced by the deshielding effect of the substituents.

-

-

¹⁹F NMR:

-

A singlet for the -CF3 group, likely in the range of -60 to -70 ppm (relative to CFCl3).

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acids (~1700-1730 cm⁻¹).

-

Strong C-F stretching bands (~1100-1300 cm⁻¹).

-

Characteristic furan ring vibrations.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) at m/z = 224.

-

Characteristic fragmentation patterns including the loss of H₂O, CO, and CO₂ from the carboxylic acid groups.

-

Proposed Synthesis and Reaction Mechanisms

There is no established, published synthesis for this compound. However, a plausible synthetic route can be designed based on known methodologies for the synthesis of substituted furans. The proposed pathway involves the construction of the furan-3,4-dicarboxylate core followed by the introduction of the trifluoromethyl group.

Proposed Synthetic Pathway

A potential retrosynthetic analysis is outlined below:

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl furan-3,4-dicarboxylate

This can be achieved via several literature methods. One approach is the cyclization of a 1,4-dicarbonyl compound.[5] A more recent and efficient method involves the reaction of sulfonium ylides with dialkyl acetylenedicarboxylates.[6]

-

Reaction:

-

Dimethylsulfonium acylmethylide is reacted with diethyl acetylenedicarboxylate in a suitable solvent like DMSO at an elevated temperature.

-

-

Mechanism:

-

The reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, another intramolecular Michael addition, and finally elimination of dimethyl sulfide to yield the furan ring.[6]

-

Step 2: Trifluoromethylation of Diethyl furan-3,4-dicarboxylate

Introducing a trifluoromethyl group onto a furan ring can be challenging. A potential method is a radical trifluoromethylation.

-

Reaction:

-

Diethyl furan-3,4-dicarboxylate is reacted with a trifluoromethyl radical source, such as trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of a radical initiator (e.g., AIBN or a photocatalyst).

-

-

Causality behind Experimental Choice:

-

The furan ring is electron-rich and susceptible to electrophilic attack. However, direct electrophilic trifluoromethylation is difficult. Radical trifluoromethylation is a more viable approach for electron-rich heterocycles. The regioselectivity (attack at the 2-position) will be influenced by the steric hindrance of the ester groups at the 3 and 4-positions and the electronic stabilization of the radical intermediate.

-

Step 3: Hydrolysis to this compound

This is a standard ester hydrolysis.

-

Reaction:

-

The resulting diethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate is hydrolyzed using a strong base (e.g., NaOH or KOH) in an aqueous-alcoholic solvent mixture, followed by acidification with a strong acid (e.g., HCl).

-

-

Self-Validating System:

-

The completion of the hydrolysis can be monitored by TLC (disappearance of the ester spot) or by ¹H NMR (disappearance of the ethyl group signals). The final product can be purified by recrystallization.

-

Potential Applications

The unique combination of a furan dicarboxylic acid scaffold and a trifluoromethyl group suggests several potential applications for this compound.

Medicinal Chemistry

Trifluoromethylated heterocycles are privileged structures in drug discovery.[7] This compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The dicarboxylic acid functionality allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of a diverse chemical space. Potential therapeutic areas include:

-

Anticancer Agents: Many anticancer drugs incorporate fluorinated heterocycles.

-

Antiviral and Antibacterial Agents: The furan nucleus is present in several antimicrobial drugs, and the -CF3 group can enhance their activity.

-

Central Nervous System (CNS) Drugs: The increased lipophilicity imparted by the -CF3 group can improve the blood-brain barrier penetration of drug candidates.

Materials Science

Furan-based polymers, such as polyethylene furanoate (PEF), are emerging as sustainable alternatives to petroleum-based plastics.[1] The incorporation of this compound as a monomer could lead to the development of novel fluorinated polyesters and polyamides with enhanced properties, including:

-

Improved Thermal Stability: The strong C-F bonds can increase the polymer's resistance to heat.

-

Enhanced Chemical Resistance: Fluorinated polymers are known for their inertness.

-

Modified Optical and Dielectric Properties: The presence of fluorine can alter the refractive index and dielectric constant of the material.

Agrochemicals

A significant number of modern pesticides and herbicides contain trifluoromethylated heterocyclic cores.[7] The structural motifs present in this compound make it an interesting starting point for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

Safety and Handling

While a specific safety data sheet for this compound is not extensively detailed, precautions should be based on the known hazards of furan-3,4-dicarboxylic acid and general guidelines for handling fluorinated organic acids.[8][9]

-

General Hazards:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile) are essential.

-

Body Protection: A lab coat and appropriate protective clothing should be worn.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

In all cases of exposure, seek medical advice.

-

Conclusion

This compound represents a promising but underexplored molecule at the intersection of bio-based chemistry and fluorine chemistry. By leveraging our understanding of related furan compounds and the well-documented effects of trifluoromethyl groups, this guide provides a foundational understanding of its likely properties, a plausible pathway for its synthesis, and a vision for its potential applications. It is hoped that this technical guide will stimulate further research into this and other novel fluorinated furan derivatives, unlocking their potential in drug discovery, materials science, and beyond.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 3,4-Furandicarboxylic acid | C6H4O5 | CID 76923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. furan-3,4-dicarboxylic acid, 3387-26-6 [thegoodscentscompany.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)furan-3,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-(trifluoromethyl)furan-3,4-dicarboxylic acid (CAS 91324-01-5) is limited. To the best of our knowledge, its chemical, physical, and toxicological properties have not been thoroughly investigated. This guide compiles the existing predicted data and provides context based on the structural motifs of the molecule—the furan core, dicarboxylic acid functional groups, and the trifluoromethyl substituent.

Introduction

This compound is a substituted heterocyclic compound. Its structure is comprised of a central furan ring, a highly electronegative trifluoromethyl group, and two carboxylic acid moieties. This combination of features makes it an interesting, albeit understudied, building block for medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is a well-established bioisostere for various chemical groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The furan-dicarboxylic acid backbone serves as a rigid scaffold and a precursor for polyesters and other polymers.[3][4]

Chemical and Physical Properties

Quantitative experimental data for this compound is scarce in publicly accessible literature. The following table summarizes predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃O₅ | [5] |

| CAS Number | 91324-01-5 | [6][7] |

| Boiling Point | 356.9 ± 42.0 °C | [6][7] |

| Density | 1.713 ± 0.06 g/cm³ | [6] |

| pKa | 2.57 ± 0.25 | [6] |

| Appearance | Solid (form not specified) |

Synthesis and Workflow

Hypothetical Experimental Protocol

This theoretical protocol is for illustrative purposes and would require laboratory validation.

-

Step 1: Precursor Synthesis. A suitable 1,4-dicarbonyl compound containing a trifluoromethyl group is synthesized. This could potentially be achieved through the acylation of a trifluoromethylated ketone.

-

Step 2: Furan Ring Formation. The 1,4-dicarbonyl precursor undergoes an acid-catalyzed cyclization and dehydration reaction (e.g., Paal-Knorr synthesis) to form the trifluoromethyl-substituted furan ring.

-

Step 3: Introduction of Carboxylic Acid Groups. The furan ring is functionalized with two carboxyl groups. This might be achieved through a Friedel-Crafts acylation followed by oxidation, or via a di-lithiation and subsequent carboxylation with carbon dioxide.

-

Step 4: Hydrolysis and Purification. If the carboxylation step results in ester groups, a final hydrolysis step using an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid), would yield the final dicarboxylic acid product.[10] The crude product would then be purified, likely through recrystallization or column chromatography.

Visualized Synthesis Workflow

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of the target compound.

Caption: A generalized pathway for synthesizing the target molecule.

Applications in Research and Drug Development

While no specific applications for this compound have been documented, its structural components suggest potential utility in several areas.

-

Medicinal Chemistry: The trifluoromethyl group is a key feature in many modern pharmaceuticals.[1] It can improve metabolic stability by blocking sites of oxidation and enhance binding to biological targets through favorable electrostatic interactions.[1][2] Furan-2-carboxylic acid derivatives have been investigated as potential agents for treating type 2 diabetes by inhibiting gluconeogenesis.[11] This suggests that the title compound could serve as a scaffold for developing new therapeutic agents.

-

Materials Science: 2,5-Furandicarboxylic acid (FDCA), an isomer of the title compound, is a prominent bio-based monomer used to produce polymers like poly(ethylene furanoate) (PEF).[3] These furan-based polymers exhibit excellent thermal stability and superior gas barrier properties, making them attractive alternatives to petroleum-derived plastics.[3][4] By analogy, this compound could be explored as a specialty monomer to impart unique properties, such as increased hydrophobicity or thermal resistance, to novel polymers.

Signaling Pathways and Mechanism of Action

There is no information available regarding the biological activity of this compound or its interaction with any signaling pathways. Research into related furan-carboxylic acids suggests a potential, though unconfirmed, role in metabolic regulation, such as the inhibition of gluconeogenesis.[11] Any specific mechanism of action would require extensive future investigation.

Conclusion

This compound is a molecule with potential value as a synthetic building block in both pharmaceutical and materials science research. Its combination of a rigid furan core, versatile dicarboxylic acid handles, and the electronically significant trifluoromethyl group makes it a candidate for creating novel compounds. However, a significant lack of empirical data—including validated synthesis protocols, spectral characterization, and biological activity—highlights a clear gap in the scientific literature. Further investigation is required to fully characterize this compound and explore its potential applications.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 91324-01-5 [amp.chemicalbook.com]

- 7. This compound CAS#: 91324-01-5 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Trifluoromethyl)furan-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid. This molecule, with its trifluoromethyl-substituted furan core and adjacent carboxylic acid functionalities, presents a unique spectroscopic profile. This document outlines the expected analytical data and the experimental protocols necessary to confirm its chemical structure, offering a valuable resource for researchers engaged in the synthesis and characterization of novel fluorinated heterocyclic compounds.

Physicochemical Properties

A foundational step in structure elucidation is the determination of the compound's fundamental physical and chemical properties. These values provide the initial confirmation of the compound's identity and purity.

| Property | Value |

| CAS Number | 91324-01-5[1][2][3][4] |

| Molecular Formula | C₇H₃F₃O₅[2][3] |

| Molecular Weight | 224.09 g/mol [2][3] |

| Appearance | White to off-white solid |

| Purity | ≥97%[2] |

Spectroscopic Analysis for Structure Confirmation

The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. The following sections detail the predicted spectroscopic data for this compound, based on the analysis of its constituent functional groups and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Table 2.1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | s | 1H | H-5 |

| ~13.5 (broad) | s | 2H | -COOH x 2 |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Quartet Coupling (J, Hz) | Assignment |

| ~165.0 | - | C-4 Carboxylic Acid (C=O) |

| ~163.5 | - | C-3 Carboxylic Acid (C=O) |

| ~149.0 | q, J ≈ 35-40 | C-2 (CF₃-bearing) |

| ~147.0 | - | C-5 |

| ~122.0 | q, J ≈ 270-280 | -CF₃ |

| ~118.0 | - | C-3 |

| ~115.0 | - | C-4 |

Table 2.3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 | s | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid groups and the furan ring.

Table 2.4: Predicted FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[5][6] |

| ~1720 | Strong | C=O stretch (Carboxylic acid dimer)[5][6] |

| ~1600 & ~1450 | Medium | C=C stretch (Furan ring)[7] |

| ~1300 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1200 | Medium | C-O stretch (Carboxylic acid) |

| ~1100 | Medium | C-O-C stretch (Furan ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Table 2.5: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 224 | High | [M]⁺ (Molecular Ion) |

| 207 | Moderate | [M - OH]⁺ |

| 179 | High | [M - COOH]⁺ |

| 155 | Moderate | [M - CF₃]⁺ |

| 133 | Moderate | [M - COOH - CO₂]⁺ |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structure elucidation.

Synthesis of this compound

A plausible synthetic route to the target compound could involve the Diels-Alder reaction between a trifluoromethyl-substituted maleic anhydride and a suitable diene, followed by oxidation and hydrolysis. A more direct, though hypothetical, approach is outlined below.

Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for the target compound.

Detailed Protocol:

-

Hydrolysis: To a solution of diethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Acidification: After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Acidify the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a mixture of water and ethanol to yield pure this compound.

Spectroscopic Characterization Protocols

Logical Flow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer for ¹H and ¹³C NMR, and a 470 MHz spectrometer for ¹⁹F NMR.

-

Data Acquisition: Acquire spectra at room temperature. For ¹³C NMR, use proton decoupling. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into a mass spectrometer with an electron ionization (EI) source.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-300.

Structure Elucidation Logic

The definitive identification of this compound is achieved through the integration of all spectroscopic data.

Signaling Pathway for Structure Determination

Caption: Logical flow for final structure confirmation.

The molecular ion peak at m/z 224 in the mass spectrum confirms the molecular formula. The broad O-H and strong C=O stretching bands in the IR spectrum are indicative of the carboxylic acid groups, while the C-F stretch confirms the presence of the trifluoromethyl group. The ¹H NMR shows a singlet for the furan proton and a broad singlet for the acidic protons. The ¹³C NMR provides the complete carbon skeleton, with the characteristic downfield shifts for the carboxylic carbons and the quartet for the trifluoromethyl carbon. Finally, the ¹⁹F NMR shows a single peak corresponding to the -CF₃ group. The collective interpretation of this data provides unambiguous evidence for the structure of this compound.

References

- 1. 91324-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 91324-01-5 [amp.chemicalbook.com]

- 4. This compound CAS#: 91324-01-5 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

Spectroscopic and Synthetic Profile of Furan-3,4-dicarboxylic Acid Derivatives: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the spectroscopic characteristics and synthetic methodologies for furan-3,4-dicarboxylic acid derivatives. The information herein is crucial for the identification, characterization, and quality control of these important chemical entities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for dimethyl furan-3,4-dicarboxylate, a representative compound of the furan-3,4-dicarboxylic acid scaffold.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Dimethyl furan-3,4-dicarboxylate

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H NMR | 8.19 | s | CDCl₃ |

| 3.86 | s | CDCl₃ | |

| ¹³C NMR | 163.0 | - | CDCl₃ |

| 148.1 | - | CDCl₃ | |

| 121.5 | - | CDCl₃ | |

| 52.3 | - | CDCl₃ |

Note: Data is representative and may vary slightly based on experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data for Dimethyl furan-3,4-dicarboxylate

| Wavenumber (cm⁻¹) | Assignment |

| 2955 | C-H stretch |

| 1736 | C=O stretch (ester) |

| 1286 | C-O stretch (ester) |

Source: Adapted from Synthesis 2002, No. 8, 1010-1012.[1]

Table 3: Mass Spectrometry (MS) Data for Dimethyl furan-3,4-dicarboxylate

| m/z | Interpretation |

| 184 | [M]⁺ (Molecular Ion) |

| 153 | [M - OCH₃]⁺ |

| 125 | [M - COOCH₃]⁺ |

Note: Fragmentation patterns can be complex and may vary with ionization techniques.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of furan-3,4-dicarboxylic acid derivatives, based on established procedures for analogous compounds.

Synthesis of Dimethyl Furan-3,4-dicarboxylate

A common route to furan-3,4-dicarboxylic acid esters involves the cyclization and subsequent oxidation of a suitable precursor.[1][2]

Materials:

-

2,3-Bis(hydroxymethyl)maleic anhydride

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Methanol

-

Sulfuric acid (catalytic amount)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

1,4-Dioxane

-

Ethyl acetate

-

Silica gel

Procedure:

-

Intramolecular Mitsunobu Reaction: To a solution of 2,3-bis(hydroxymethyl)maleic anhydride and triphenylphosphine in tetrahydrofuran (THF), a solution of DEAD in THF is added dropwise. The reaction mixture is stirred at room temperature.

-

Esterification: The resulting dihydrofuran-3,4-dicarboxylic acid is then esterified by refluxing with methanol and a catalytic amount of sulfuric acid to yield the dimethyl ester.

-

Oxidation: The dihydrofuran intermediate is dissolved in 1,4-dioxane, and DDQ is added. The mixture is refluxed to yield dimethyl furan-3,4-dicarboxylate.

-

Purification: The crude product is purified by silica gel column chromatography using a petroleum ether-ethyl acetate eluent system.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the furan derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

-

¹⁹F NMR: For trifluoromethyl-substituted compounds, ¹⁹F NMR would be a critical characterization technique. A typical experiment would be run with proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for oily samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. Electron Ionization (EI) is a common technique for generating ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, producing a mass spectrum.

Workflow and Pathway Diagrams

The following diagrams illustrate the generalized synthetic and analytical workflow for furan-3,4-dicarboxylic acid derivatives.

Caption: Synthetic and analytical workflow for furan-3,4-dicarboxylic acid derivatives.

Caption: Relationship between molecular structure and analytical techniques.

References

An In-Depth Technical Guide to 2-(Trifluoromethyl)furan-3,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, and explores potential synthetic pathways. The significance of the trifluoromethyl and furan moieties in modulating the physicochemical and biological properties of drug candidates is also discussed, providing context for the potential applications of this molecule in pharmaceutical research.

Introduction

This compound, with the chemical formula C₇H₃F₃O₅, is a substituted furan derivative featuring a trifluoromethyl group at the 2-position and two carboxylic acid groups at the 3- and 4-positions. The presence of the highly electronegative trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The furan scaffold itself is a prevalent motif in numerous biologically active compounds. This unique combination of functional groups makes this compound a compelling building block for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₃F₃O₅ | |

| Molecular Weight | 224.09 g/mol | |

| CAS Number | 91324-01-5 | |

| Appearance | White to off-white solid (predicted) | |

| Purity | 97% | [1] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted). |

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

A feasible approach to the synthesis of this compound could involve the construction of a suitably substituted furan ring followed by functional group manipulations. One possible route, depicted in the workflow diagram below, involves the reaction of a trifluoromethylated building block with a precursor to the dicarboxylic acid moiety.

Figure 1. A conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of related furan-3,4-dicarboxylic acid derivatives and should be optimized for the specific target molecule.

Step 1: Synthesis of Diethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate

-

To a solution of a suitable trifluoromethylated β-ketoester (1 equivalent) in an anhydrous solvent (e.g., ethanol, THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., sodium ethoxide, 1.1 equivalents) at room temperature.

-

After stirring for a specified time (e.g., 30 minutes), add a halogenated derivative of diethyl succinate (e.g., diethyl 2,3-dibromosuccinate, 1 equivalent) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the diethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the diethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a base (e.g., sodium hydroxide or potassium hydroxide, 2.5 equivalents) to the solution.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Role in Drug Design and Development

The incorporation of a trifluoromethyl group into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.

The Trifluoromethyl Group Advantage

The trifluoromethyl group can confer several advantageous properties:

-

Increased Lipophilicity: The CF₃ group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and increase its bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

The Furan Scaffold

The furan ring is a five-membered aromatic heterocycle that is present in a wide variety of natural products and synthetic drugs. Its planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for drug design.

Potential Therapeutic Applications

Given the properties of its constituent functional groups, this compound could serve as a valuable intermediate in the synthesis of compounds targeting a range of diseases. The dicarboxylic acid functionality allows for the formation of amides, esters, and other derivatives, enabling the exploration of a broad chemical space.

Figure 2. A generalized workflow illustrating the potential use of this compound in a drug discovery program.

Conclusion

This compound represents a promising, albeit currently under-explored, building block for medicinal chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a dicarboxylic acid-substituted furan ring offers a versatile platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties and a conceptual framework for its synthesis and application in the pursuit of new therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.

References

A Technical Guide to 2-(Trifluoromethyl)furan-3,4-dicarboxylic Acid: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule, this document combines established physicochemical properties with representative protocols for the synthesis and analysis of closely related furan-3,4-dicarboxylic acids. This approach offers a robust starting point for researchers initiating work with this compound.

Core Compound Properties

This compound is a substituted furan featuring two carboxylic acid groups and a trifluoromethyl moiety. The electron-withdrawing nature of the trifluoromethyl group is known to significantly influence the physicochemical and biological properties of organic molecules, including acidity, lipophilicity, and metabolic stability.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₇H₃F₃O₅ |

| Molecular Weight | 224.09 g/mol |

| CAS Number | 91324-01-5 |

Synthetic Protocols

Representative Synthesis of Furan-3,4-dicarboxylic Acid Esters

A known facile route to furan-3,4-dicarboxylic acid esters involves a sequence of bromination, hydrolysis, intramolecular cyclization, and oxidation.[1][2]

Experimental Protocol:

-

Bromination of Dimethylmaleic Anhydride: Dimethylmaleic anhydride is treated with N-bromosuccinimide (NBS) to yield 2,3-bis(bromomethyl)maleic anhydride.

-

Formation of Bis(hydroxymethyl)maleic Anhydride: The brominated product is then subjected to hydrolysis with aqueous potassium hydroxide (KOH) to form bis(hydroxymethyl)maleic anhydride.[1][2]

-

Intramolecular Mitsunobu Ring Closure: The resulting diol undergoes an intramolecular Mitsunobu reaction to form 2,5-dihydrofuran-3,4-dicarboxylic acid.[1]

-

Esterification: The dicarboxylic acid is then esterified using methanol or ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding dimethyl or diethyl ester.[1]

-

Oxidation to Furan: The final step involves the oxidation of the dihydrofuran ring using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like 1,4-dioxane under reflux to yield the desired dimethyl or diethyl furan-3,4-dicarboxylate.[1]

Caption: Synthetic pathway for furan-3,4-dicarboxylic acid esters.

Analytical Methodologies

The analysis of dicarboxylic acids such as this compound by gas chromatography (GC) is challenging due to their low volatility and high polarity. Therefore, a derivatization step is essential to convert the carboxylic acid groups into more volatile esters or silyl esters.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

1. Derivatization: Esterification with BF₃/Methanol

This protocol describes the conversion of the dicarboxylic acid to its corresponding methyl esters.[3][5]

-

Sample Preparation: If the sample is in an aqueous solution, it must be evaporated to complete dryness, as the derivatizing reagents are moisture-sensitive.[3] Accurately weigh 1-10 mg of the dried sample into a reaction vial.

-

Reagent Addition: Add a suitable volume of 10-14% boron trifluoride (BF₃) in methanol to the sample.

-

Reaction: Tightly cap the vial and heat the mixture at 60-100°C for 30-60 minutes.

-

Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex vigorously to extract the methyl esters into the hexane layer.

-

Drying and Analysis: Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate to remove any residual water. The sample is now ready for injection into the GC-MS.[3]

2. Derivatization: Silylation with BSTFA

An alternative method involves the formation of trimethylsilyl (TMS) esters using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][5]

-

Sample Preparation: Ensure the sample is completely dry.

-

Reagent Addition: Add an anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample, followed by the addition of BSTFA (often with 1% TMCS as a catalyst).[4]

-

Reaction: Tightly cap the vial and heat at 70-80°C for 1-3 hours.[3]

-

Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Caption: Workflow for the GC-MS analysis of dicarboxylic acids.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, the furan scaffold is a common motif in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[6][7][8][9] The inclusion of a trifluoromethyl group can further enhance the biological activity, metabolic stability, and cell permeability of a molecule.

Given that many furan-containing compounds exhibit anticancer activity, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression, such as apoptosis.

Caption: Hypothetical signaling pathway for anticancer activity.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and data, while based on closely related analogs, offer a solid framework for initiating synthesis, analysis, and further investigation into the properties and applications of this compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijabbr.com [ijabbr.com]

- 7. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

Technical Whitepaper: Physicochemical Properties of 2-(Trifluoromethyl)furan-3,4-dicarboxylic Acid

Executive Summary

This document provides a detailed overview of the predicted physicochemical properties of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid. Central to this guide is the predicted boiling point, supplemented by other computational data to offer a comprehensive profile of the compound. This paper includes a comparative analysis with structurally related furan dicarboxylic acids, outlines theoretical prediction methodologies, and provides a standardized experimental protocol for the empirical determination of the boiling point for a high-melting-point solid organic acid. All data is presented to support further research and application in drug development and materials science.

Predicted Physicochemical Data

Computational models are essential for estimating the properties of novel compounds prior to their synthesis and experimental characterization. The predicted data for this compound (CAS: 91324-01-5) has been aggregated from chemical databases.

Data Presentation

The following table summarizes the key predicted physicochemical properties for the target compound and provides experimental or estimated data for structurally related analogs to offer context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Melting Point (°C) | Notes |

| This compound | C₇H₃F₃O₅ | 224.09 | 356.9 ± 42.0 [1][2][3] | Not available | Additional predicted data: Density: 1.713 ± 0.06 g/cm³; pKa: 2.57 ± 0.40[2][3]. |

| Furan-3,4-dicarboxylic Acid | C₆H₄O₅ | 156.09 | 372.0 - 373.0 (est)[4] | Not available | Provides a baseline without the trifluoromethyl group. |

| Furan-2,5-dicarboxylic Acid | C₆H₄O₅ | 156.09 | 420[5] | 342[5] | A well-studied, stable isomer used in green chemistry[5]. |

| Furan-2,4-dicarboxylic Acid | C₆H₄O₅ | 156.09 | 240.29 (rough est)[6] | 266[6] | Illustrates the impact of carboxyl group positioning on physical properties. |

| 2-Furancarboxylic Acid | C₅H₄O₃ | 112.08 | 142.5 (at 0.027 bar)[7] | 133 | A simpler, mono-carboxylic analog. Note: Boiling point is under reduced pressure[7]. |

Methodologies for Boiling Point Prediction & Determination

Theoretical Prediction: QSPR Models

The predicted boiling point of this compound is derived from Quantitative Structure-Property Relationship (QSPR) models. These computational methods establish a mathematical relationship between the chemical structure of a compound and its physical properties.

-

Core Principle: QSPR models utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, geometry, and electronic features (e.g., electronegativity, bond lengths)[8][9].

-

Model Development: A regression model (often multiple linear regression or a neural network) is trained on a large dataset of compounds with known experimental boiling points[9][10]. The model correlates the molecular descriptors with the boiling points.

-

Prediction: Once validated, the model can predict the boiling point of new, unsynthesized compounds based solely on their calculated descriptors[11]. The process involves generating descriptors for the target molecule and applying the established correlation[9].

The following diagram illustrates the logical workflow of a typical QSPR prediction process.

Experimental Protocol: Boiling Point Determination

Given that this compound is a solid at room temperature (inferred from related dicarboxylic acids), its boiling point is expected to be high and potentially close to its decomposition temperature. Therefore, the capillary method using a Thiele tube or a digital melting/boiling point apparatus is the recommended procedure. This method is suitable for small sample quantities[12].

Objective: To determine the boiling point of a solid organic compound.

Apparatus:

-

Thiele tube or digital melting point apparatus with boiling point function

-

High-temperature heating oil (e.g., silicone oil)

-

Thermometer (calibrated, 0-400 °C range)

-

Capillary tubes (sealed at one end)

-

Small sample vial (e.g., Durham tube)

-

Rubber band or other attachment mechanism

Procedure:

-

Sample Preparation: Place a small amount (approx. 0.25-0.5 mL) of the liquid sample into the small vial[12]. If the compound is a solid, it must first be melted.

-

Capillary Insertion: Insert a capillary tube (the type used for melting points) into the sample, with the open end down and the sealed end up[12].

-

Apparatus Assembly: Attach the sample vial to the thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb.

-

Heating: Place the assembly into the Thiele tube filled with heating oil. Begin heating the side arm of the Thiele tube gently and continuously[12][13].

-

Observation (First Stage): As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.

-

Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the sample's vapor pressure has exceeded the atmospheric pressure[12][14].

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Reading: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube[12][14]. This is the point where the external pressure equals the vapor pressure of the substance.

-

Record Data: Record the temperature. If possible, repeat the determination to ensure accuracy. Also, record the ambient barometric pressure, as boiling point is pressure-dependent[15].

The following diagram outlines the key decision points and steps in the experimental workflow.

Structural Influence on Boiling Point

The boiling point of a compound is primarily determined by the strength of its intermolecular forces. The structure of this compound contains several functional groups that significantly influence these forces.

-

Carboxylic Acid Groups: The two carboxylic acid moieties are the most dominant feature. They can form strong intermolecular hydrogen bonds, creating dimers that significantly increase the energy required to transition the substance into the vapor phase, resulting in a very high boiling point.

-

Trifluoromethyl Group (-CF₃): This is a highly electronegative group, which introduces a strong dipole moment into the molecule. This enhances dipole-dipole interactions between molecules, further elevating the boiling point.

-

Furan Ring: The furan ring contributes to the overall molecular size and provides a rigid, polar backbone.

The combination of strong hydrogen bonding, significant dipole-dipole forces, and a relatively high molecular weight (224.09 g/mol ) collectively explains the high predicted boiling point of 356.9 °C[1][2][3].

References

- 1. This compound CAS#: 91324-01-5 [m.chemicalbook.com]

- 2. This compound CAS#: 91324-01-5 [amp.chemicalbook.com]

- 3. This compound | 91324-01-5 [amp.chemicalbook.com]

- 4. furan-3,4-dicarboxylic acid, 3387-26-6 [thegoodscentscompany.com]

- 5. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Furancarboxylic acid [webbook.nist.gov]

- 8. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. jove.com [jove.com]

- 15. alnoor.edu.iq [alnoor.edu.iq]

An In-Depth Technical Guide on the Solubility of 2-(Trifluoromethyl)furan-3,4-dicarboxylic Acid in Organic Solvents

Disclaimer: As of the latest available data, specific quantitative solubility studies for 2-(trifluoromethyl)furan-3,4-dicarboxylic acid in various organic solvents are not readily found in the public domain. This guide, therefore, provides a comprehensive overview based on the physicochemical properties of the target compound and detailed solubility data for the structurally related and extensively studied compound, 2,5-Furandicarboxylic acid (FDCA). The experimental protocols and solubility trends for FDCA can serve as a valuable proxy and guide for researchers investigating the solubility of this compound.

Physicochemical Properties of this compound

This compound is an organic compound with the molecular formula C7H3F3O5 and a molecular weight of 224.09 g/mol .[1][2][3] Its structure consists of a furan ring substituted with a trifluoromethyl group and two carboxylic acid groups. The presence of the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid functionalities are expected to significantly influence its solubility characteristics. The carboxylic acid groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in polar, protic solvents. Conversely, the trifluoromethyl group is lipophilic and may enhance solubility in certain non-polar or moderately polar aprotic solvents.

Case Study: Solubility of 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a bio-based platform chemical and a close structural analog of the target compound, differing in the substituent at the 2-position (hydrogen instead of trifluoromethyl) and the positions of the carboxylic acid groups.[4][5] Extensive research has been conducted on the solubility of FDCA in various organic solvents.

The solubility of FDCA has been determined in a range of pure and binary solvent systems. The following tables summarize the mole fraction solubility (x) of FDCA at different temperatures.

Table 1: Mole Fraction Solubility (x) of FDCA in Pure Organic Solvents [4]

| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Ethyl Acetate | MIBK | Acetonitrile |

| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | 0.0012 | 0.0015 | 0.0008 |

| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | 0.0019 | 0.0024 | 0.0013 |

| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | 0.0030 | 0.0037 | 0.0020 |

| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | 0.0046 | 0.0057 | 0.0031 |

Table 2: Solubility of FDCA in Binary Solvent Systems at 293 K [6][7]

| Solvent System (w/w) | Solubility (wt %) |

| 20/80 H2O/DMSO | 23.1 |

| 20/80 H2O/THF | 7.2 |

It is noteworthy that the solubility of FDCA can be significantly enhanced in binary solvent mixtures.[6][7] For instance, a 20/80 w/w water/DMSO mixture solubilized 23.1 wt % of FDCA, which is 190 times more than in pure water.[6][7] Similarly, a 20/80 w/w water/THF mixture showed a 60-fold increase in solubility compared to pure water.[6][7]

Experimental Protocols for Solubility Determination

A commonly used method for determining the solubility of compounds like FDCA is the gravimetric method.[4]

-

Saturation: An excess amount of the solute (e.g., FDCA) is added to a known mass of the solvent in a thermostated vessel. The mixture is stirred at a constant temperature for a sufficient duration to ensure the solution reaches saturation.

-

Separation: After reaching equilibrium, the stirring is stopped, and the undissolved solid is allowed to sediment.

-

Analysis: A known mass of the clear, saturated solution is carefully withdrawn. The solvent is then evaporated under controlled conditions, such as in a vacuum oven.

-

Mass Determination: The mass of the remaining solid solute is measured. The solubility is then calculated as the mass of the solute per mass of the solvent or as a mole fraction.

Visualizations

Caption: General workflow for determining the solubility of a solid compound.

Caption: Predicted influence of solvent polarity on the solubility of the target compound.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently unavailable, the extensive data for the related compound, 2,5-Furandicarboxylic acid, provides a valuable starting point for research. The provided experimental protocols and the general workflow can be adapted for the determination of the solubility of the target compound. Based on its structure, it is anticipated that this compound will exhibit significant solubility in polar aprotic solvents like DMSO and THF, and potentially in polar protic solvents, though the influence of the trifluoromethyl group may alter its behavior compared to FDCA. Experimental verification is essential to confirm these predictions and to establish a comprehensive solubility profile for this compound.

References

- 1. This compound CAS#: 91324-01-5 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 91324-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of 2-(Trifluoromethyl)furan-3,4-dicarboxylic Acid Under Acidic Conditions

Disclaimer: Publicly available scientific literature lacks specific experimental data on the stability of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid. This guide provides a comprehensive overview based on established principles of furan chemistry, data from structurally similar compounds, and recommended protocols for experimental verification.

Executive Summary

This technical guide offers a detailed examination of the predicted stability of this compound in acidic environments. For researchers, scientists, and professionals in drug development, understanding the stability of fluorinated heterocyclic compounds is paramount for predicting shelf-life, formulation compatibility, and metabolic fate. While the furan ring is characteristically susceptible to acid-catalyzed degradation, the presence of strong electron-withdrawing substituents is known to significantly enhance its stability. This document extrapolates from existing data on related furanic compounds to predict the behavior of the title molecule, outlines potential degradation pathways, and provides robust experimental protocols for its stability assessment.

Theoretical Framework: Stability of the Furan Ring

The furan ring possesses a modest aromatic character, rendering it more reactive than benzene in electrophilic substitution reactions.[1] However, this reactivity also makes it prone to degradation in the presence of strong acids.[2][3] The generally accepted mechanism for acid-catalyzed degradation involves the following steps:

-

Protonation: The process is initiated by the protonation of the furan ring, typically at the α-carbon (C2 or C5), which is the rate-limiting step.[2][4]

-

Nucleophilic Attack: The resulting carbocation is highly electrophilic and susceptible to nucleophilic attack by a solvent molecule, such as water.

-

Ring Opening: This attack leads to the formation of an unstable hemiacetal intermediate, which rapidly undergoes ring-opening to yield a 1,4-dicarbonyl compound.[4]

-

Polymerization: Under certain conditions, the reactive intermediates can undergo further reactions, leading to polymerization and the formation of insoluble materials, often referred to as humins.[2][3]

The stability of the furan nucleus is profoundly influenced by the electronic properties of its substituents.[2][5]

-

Electron-Withdrawing Groups (EWGs): Substituents that decrease the electron density of the ring, such as carbonyl, carboxyl, and trifluoromethyl groups, deactivate the ring towards electrophilic attack. This deactivation increases the energy barrier for the initial protonation step, thereby enhancing the overall stability of the molecule in acidic conditions.[2][6][7]

-

Trifluoromethyl (-CF3) Group: The -CF3 group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[8][9] Its presence at an α-position (C2) has been shown to markedly improve the stability of the furan ring in strong acids like concentrated sulfuric acid.[7][10] This stabilizing effect is critical for the application of trifluoromethylated furans in pharmaceuticals and agrochemicals, where they can encounter acidic physiological environments.[7]

-

Carboxylic Acid (-COOH) Groups: The two carboxylic acid groups at the C3 and C4 positions also act as electron-withdrawing groups, further deactivating the furan ring.

Predicted Stability Profile: Based on these principles, this compound is predicted to be significantly more stable under acidic conditions than unsubstituted furan or furans with electron-donating substituents. The synergistic electron-withdrawing effects of the trifluoromethyl group at C2 and the dicarboxylic acid groups at C3 and C4 should render the ring highly resistant to protonation, the key step in the degradation cascade. However, degradation may still occur under forcing conditions, such as elevated temperatures and high acid concentrations.

Predicted Degradation Pathway

Even with enhanced stability, degradation of this compound is conceivable under harsh acidic conditions. The most probable pathway would still involve the fundamental steps of protonation and ring-opening. The proposed pathway is visualized below.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is the recommended approach.[11][12] This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.

-

Compound: this compound

-

Reagents: HPLC-grade methanol, acetonitrile, and water; Hydrochloric acid (HCl), Sulfuric acid (H2SO4), Formic acid, Phosphate buffers.

-

Equipment: High-Performance Liquid Chromatography system with a Diode Array Detector and Mass Spectrometer (HPLC-DAD-MS), pH meter, analytical balance, thermostatically controlled water bath or oven, volumetric flasks, pipettes, and autosampler vials.

The following workflow provides a systematic approach to assessing chemical stability.[13][14][15]

-

Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, add a specific volume of the stock solution to a pre-heated acidic medium in a sealed container. The final concentration of the compound should be suitable for HPLC analysis (e.g., 50-100 µg/mL). A comprehensive set of conditions is outlined in Table 2.

-

Incubation and Sampling: Place the samples in a temperature-controlled environment. At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the sample.

-

Sample Quenching: Immediately neutralize the aliquot with a suitable base (e.g., NaOH solution) and/or dilute it with the mobile phase to stop further degradation.

-

HPLC-MS Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all potential degradation products.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: DAD at an appropriate wavelength and MS for peak identification and purity assessment.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) concentration.

-